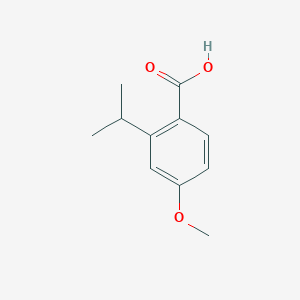

2-Isopropyl-4-methoxybenzoic acid

Descripción general

Descripción

2-Isopropyl-4-methoxybenzoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is a derivative of benzoic acid, which has been substituted with an isopropyl group at the 2nd position and a methoxy group at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C11H14O3/c1-7(2)10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) . This indicates the presence of an isopropyl group (C3H7) and a methoxy group (CH3O) attached to a benzoic acid core (C7H6O2) .

Aplicaciones Científicas De Investigación

Directed Ortho-Metalation

- Study Insight : A study by Nguyen, Castanet, and Mortier (2006) described a method for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the potential for creating structurally diverse derivatives of this compound for use in chemical synthesis (Nguyen, Castanet, & Mortier, 2006).

Effects of Trifluoromethanesulphonic Acid on Mercuration

- Study Insight : Research by Deacon and O'donoghue (1980) explored the effects of trifluoromethanesulphonic acid on the mercuration of 4-methoxybenzoic acid, indicating the potential of this acid in facilitating specific chemical reactions (Deacon & O'donoghue, 1980).

Cholinesterase Inhibitors Synthesis

- Study Insight : A study by Arfan et al. (2018) involved converting 4-methoxybenzoic acid into cholinesterase inhibitors, highlighting the compound's relevance in pharmaceutical research (Arfan et al., 2018).

Thermodynamic Study of Aminomethoxybenzoic Acids

- Study Insight : Monte, Almeida, and Matos (2010) conducted a thermodynamic study of aminomethoxybenzoic acids, providing valuable data on the physical properties of these compounds, which could inform their application in various scientific fields (Monte, Almeida, & Matos, 2010).

Encapsulation for Flavor Release

- Study Insight : Hong, Oh, and Choy (2008) investigated the encapsulation of vanillic acid (a similar compound) into nanoparticles, demonstrating potential applications in controlled flavor release in food technology (Hong, Oh, & Choy, 2008).

Solvation and Partitioning Study

- Study Insight : Perlovich et al. (2008) analyzed the solvation and partitioning of isomers of methoxybenzoic acids, providing insights that could be relevant in the field of pharmaceuticals and material science (Perlovich, Volkova, Manin, & Bauer-Brandl, 2008).

Inhibitors of Catechol O-Methyltransferase

- Study Insight : Borchardt, Huber, and Houston (1982) explored the use of isovanillic acids as inhibitors of catechol O-methyltransferase, indicating potential applications in the study of enzymes and biochemical pathways (Borchardt, Huber, & Houston, 1982).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s structurally similar to p-anisic acid , which is known to interact with Group IIE secretory phospholipase A2 and Phospholipase A2 . The exact interaction of 2-Isopropyl-4-methoxybenzoic acid with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Benzylic compounds, which include this compound, are known to undergo reactions at the benzylic position . These reactions can potentially affect various biochemical pathways and their downstream effects.

Análisis Bioquímico

Biochemical Properties

They can undergo free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation

Propiedades

IUPAC Name |

4-methoxy-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZHRDGTNDTIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

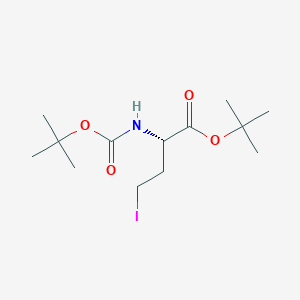

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

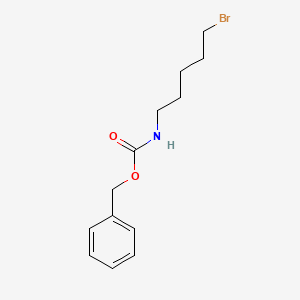

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)

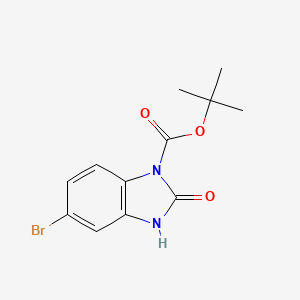

![Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate](/img/structure/B3107592.png)

![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)